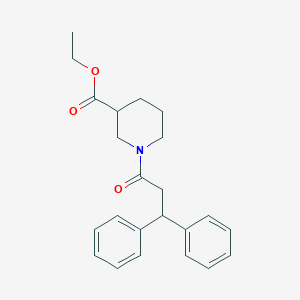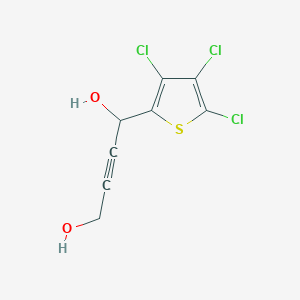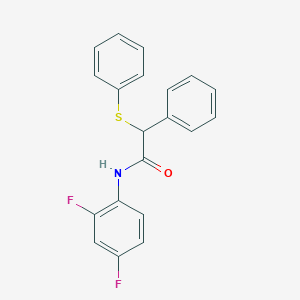
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate
Overview
Description
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate, also known as TMBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. This compound has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells. Additionally, this compound has been used as a building block for the synthesis of other compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate is not fully understood. However, it is believed that this compound can interact with metal ions, such as copper and iron, through its pyran ring and carbonyl group, respectively. This interaction can lead to the formation of a complex that can generate reactive oxygen species upon exposure to light. The reactive oxygen species can then induce oxidative damage to biological molecules, such as proteins and lipids, and ultimately cause cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce oxidative damage to proteins and lipids, as well as inhibit the activity of enzymes involved in antioxidant defense systems. In vivo studies have shown that this compound can accumulate in various organs, such as the liver and kidneys, and induce oxidative stress. However, the physiological effects of this compound in humans are not yet known.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. This compound is also relatively easy to synthesize and can be used as a building block for the synthesis of other compounds. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on 3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate. One direction is to further investigate the mechanism of action of this compound, including its interactions with metal ions and the generation of reactive oxygen species. Another direction is to explore the potential applications of this compound in other fields, such as materials science and nanotechnology. Additionally, the toxicity of this compound needs to be further studied to determine its safety for human use. Finally, the synthesis of this compound and its derivatives can be optimized to improve their yields and purity.
properties
IUPAC Name |
(3,3,5-trimethyl-6-oxo-2-phenyl-2H-pyran-4-yl) 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO4/c1-13-17(25-20(24)15-9-11-16(22)12-10-15)21(2,3)18(26-19(13)23)14-7-5-4-6-8-14/h4-12,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQPLSPJDGTYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(OC1=O)C2=CC=CC=C2)(C)C)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B3955302.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine](/img/structure/B3955308.png)


![methyl 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B3955320.png)
![2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B3955327.png)
![ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B3955330.png)

![ethyl 1-[ethoxy(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B3955372.png)
![4-[2-({[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B3955380.png)
![N-(4-methoxy-2-methylphenyl)-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3955381.png)
![ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B3955394.png)
